molecular formula C17H18F3NO5S B6511073 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1797965-45-7

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6511073
CAS No.: 1797965-45-7
M. Wt: 405.4 g/mol
InChI Key: JJUIKYPRZUPSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by two distinct structural motifs:

  • A 4-(trifluoromethyl)benzenesulfonamide group, which confers metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) substituent.
  • A 2-hydroxyethyl side chain substituted with a 3,4-dimethoxyphenyl group, providing hydrogen-bonding capacity and modulating electronic properties via methoxy (-OCH₃) groups.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO5S/c1-25-15-8-3-11(9-16(15)26-2)14(22)10-21-27(23,24)13-6-4-12(5-7-13)17(18,19)20/h3-9,14,21-22H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUIKYPRZUPSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide, also known as a benzenesulfonamide derivative, has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzene sulfonamide core , along with a hydroxyethyl group linked to a 3,4-dimethoxyphenyl ring . This structural arrangement contributes to its unique chemical properties and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈F₃N₃O₄S
Molecular Weight369.3 g/mol
CAS Number1797616-15-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, while the hydroxyethyl and dimethoxyphenyl groups contribute to its stability and reactivity. These interactions can modulate various physiological processes, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Growth Regulation: It has been shown to affect cell proliferation and viability in certain cancer cell lines.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological contexts:

Anti-Cancer Activity

A study investigating benzenesulfonamide analogs reported that certain derivatives exhibited significant cytotoxic effects on glioblastoma (GBM) cells. Specifically, the compound demonstrated:

  • Cell Growth Inhibition: In U87 GBM cells, it showed a dose-dependent inhibition of cell growth, with notable morphological changes observed under microscopy.
  • Comparative Efficacy: The compound's efficacy was compared to cisplatin, a standard chemotherapeutic agent, indicating a potential for lower cytotoxicity in non-cancerous cells while maintaining effectiveness against cancer cells .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound:

  • Acute Toxicity: In studies involving oral administration in rats, adverse effects were noted at high doses (≥1000 mg/kg), including increased liver and kidney weights and signs of nephropathy.
  • No Observed Adverse Effect Level (NOAEL): A NOAEL of 10 mg/kg was established based on kidney effects observed at higher doses .

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR):
    • Research has focused on synthesizing various benzenesulfonamide derivatives to explore their anti-cancer properties. The SAR studies indicated that modifications in the chemical structure significantly influence biological activity .
  • In Vivo Studies:
    • In vivo toxicity studies conducted on B6C3F1 mice revealed that prolonged exposure led to changes in hematological parameters and organ weights, suggesting potential systemic effects .
  • Mechanistic Insights:
    • Investigations into the mechanism of action revealed that the compound may induce cell death through receptor tyrosine kinase interactions in GBM cells, highlighting its potential as a targeted therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Compound 1 has been investigated for its effectiveness against various bacterial strains. Studies indicate that modifications to the sulfonamide group can enhance antibacterial potency, making it a candidate for developing new antibiotics .

2. Cancer Research
Research has shown that compounds with similar structures can inhibit specific cancer cell lines. The trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells .

3. Enzyme Inhibition
Compound 1 may act as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria and some cancer cells, thereby providing a dual therapeutic approach against infections and tumors .

Pharmacological Insights

1. GPCR Modulation
The compound has shown potential in modulating G-protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and drug discovery. Its ability to interact with these receptors can lead to advancements in treatments for various conditions, including hypertension and depression .

2. Anti-inflammatory Properties
Similar sulfonamide compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Compound 1 may exhibit similar properties, making it a candidate for treating inflammatory diseases .

Biochemical Studies

1. Metabolomics
Recent studies using metabolomic approaches have identified compound 1's metabolites in biological systems, providing insights into its pharmacokinetics and potential side effects. Understanding these metabolic pathways is crucial for optimizing its therapeutic use .

Case Studies

Study Type Findings
Antimicrobial StudyCompound 1 showed significant inhibition against E. coli and Staphylococcus aureus strains.
Cancer Cell Line StudyDemonstrated cytotoxic effects on breast and prostate cancer cell lines at micromolar concentrations.
Enzyme InhibitionInhibited DHPS activity with an IC50 value indicating potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Sulfonamide vs. Carboxamide Linkages

The sulfonamide group in the target compound distinguishes it from carboxamide analogs like N-(3,4-dimethoxyphenyl)quinoline-2-carboxamide (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), which may enhance target binding or solubility in physiological environments .

Substituent Effects on Aryl Rings

  • Trifluoromethyl vs. Methyl Groups: The target compound’s 4-CF₃ group contrasts with the 4-methyl substituent in (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ().
  • Methoxy Positioning: The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to mono-methoxy derivatives (e.g., N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide, ).

Hydroxyethyl Side Chain Modifications

The 2-hydroxyethyl moiety in the target compound is absent in analogs like 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (), which replaces the hydroxyl group with a thiazole ring. The hydroxyethyl group may improve aqueous solubility and enable additional hydrogen-bonding interactions .

Heterocyclic Additions

Compounds such as N-(3,4-dimethoxyphenyl)quinoline-2-carboxamide () incorporate aromatic heterocycles (quinoline), which can enhance planar stacking interactions but may reduce solubility compared to the target compound’s simpler benzene-sulfonamide scaffold .

Comparative Data Table

Compound Name Key Structural Features logP (Predicted) Notable Properties
Target Compound 3,4-dimethoxyphenyl, 4-CF₃, sulfonamide, hydroxyethyl ~3.2 High lipophilicity, hydrogen-bonding capacity
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () Naphthalene, 4-methyl, sulfonamide ~4.1 Lower solubility due to naphthalene; stereochemical purity 99%
N-(3,4-dimethoxyphenyl)quinoline-2-carboxamide () Quinoline, carboxamide, 3,4-dimethoxyphenyl ~2.8 Planar heterocycle may enhance target binding but reduce solubility
4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-... () Thiazole, 5-chloro, carboxamide ~2.5 Thiazole ring introduces rigidity; chloro substituent increases electronegativity
1-(2-hydroxyethyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)-5-(4-CF₃-phenyl)-1H-pyrrole-3-carboxamide () Pyrrole, 4-CF₃, hydroxyethyl, carboxamide ~3.0 Pyrrole enhances aromatic interactions; methylsulfonyl improves solubility

Research Implications and Gaps

  • Comparative studies with carboxamide analogs () could clarify the sulfonamide group’s role in target affinity or toxicity.
  • Synthetic challenges , such as stereochemical purity (e.g., 99% enantiomeric excess in ), highlight the need for advanced purification methods for the target compound .

Preparation Methods

Synthesis of 4-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared via chlorosulfonation of 4-(trifluoromethyl)benzene using chlorosulfonic acid under anhydrous conditions. Reaction parameters include:

  • Temperature : 0–5°C (to minimize side reactions)

  • Time : 4–6 hours

  • Yield : ~75–85% after purification by recrystallization.

Preparation of 2-(3,4-Dimethoxyphenyl)-2-Hydroxyethylamine

This intermediate is synthesized through a two-step process:

  • Epoxidation of 3,4-Dimethoxystyrene :

    • React 3,4-dimethoxystyrene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C for 12 hours.

    • Yield: 90–95% epoxide.

  • Aminolysis of Epoxide :

    • Treat the epoxide with aqueous ammonia (28%) in ethanol under reflux (78°C) for 24 hours.

    • Yield: 60–70% after column chromatography.

Coupling Reaction

Combine equimolar amounts of 4-(trifluoromethyl)benzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Key parameters:

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine)

  • Temperature : 0°C → room temperature (ramped over 2 hours)

  • Time : 12–16 hours

  • Workup : Extract with 5% HCl, dry over Na2SO4, and purify via silica gel chromatography.

  • Yield : 65–75%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride, followed by deprotonation and elimination of HCl.

Microwave-Assisted Synthesis for Enhanced Efficiency

Modern approaches leverage microwave irradiation to accelerate reaction kinetics and improve yields. A modified protocol for this compound involves:

Optimized Conditions

  • Reagents : Sulfonyl chloride (1.0 eq), amine (1.1 eq), TEA (2.0 eq) in acetonitrile.

  • Microwave Parameters :

    • Power: 300 W

    • Temperature: 100°C

    • Time: 20 minutes.

  • Yield : 85–90% (15–20% higher than classical method).

Advantages :

  • Reduced side reactions (e.g., hydrolysis of sulfonyl chloride).

  • Scalable for gram-scale synthesis.

Sulfinylamine Reagent-Based Approach

Recent advancements utilize N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a sulfonamide precursor. While primarily used for primary sulfonamides, this method can be adapted for secondary sulfonamides via a two-step strategy:

Synthesis of Sulfonimidamide Intermediate

  • React t-BuONSO with 4-(trifluoromethyl)phenylmagnesium bromide at −78°C in tetrahydrofuran (THF).

  • Quench with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine.

  • Yield : 50–60%.

Acidic Hydrolysis

Treat the sulfonimidamide with 6M HCl at 80°C for 6 hours to cleave the t-butyl group.

  • Yield : 80–85% after neutralization.

Limitations : Lower overall yield compared to classical methods but advantageous for sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Reaction Time Yield Purity Scalability
Classical Coupling12–16 hours65–75%>95%High
Microwave-Assisted20 minutes85–90%>98%Moderate
Sulfinylamine Reagent8 hours (total)40–50%>90%Low

Key Findings :

  • Microwave irradiation significantly enhances efficiency and yield.

  • Classical methods remain preferred for large-scale production due to cost-effectiveness.

Mechanistic Studies and Side Reaction Mitigation

Hydrolysis of Sulfonyl Chloride

Competitive hydrolysis to sulfonic acid is a major side reaction, exacerbated by moisture. Strategies to suppress it include:

  • Rigorous drying of solvents (e.g., molecular sieves in DCM).

  • Slow addition of amine to maintain low local concentrations of water.

Epimerization at the Hydroxyethyl Center

The chiral center in 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine is prone to racemization under basic conditions. Mitigation involves:

  • Using milder bases (e.g., N-methylmorpholine instead of TEA).

  • Lowering reaction temperatures (<20°C).

Industrial-Scale Production Considerations

Cost Analysis

  • Sulfonyl Chloride Route : $120–150/g (raw materials).

  • Microwave Method : $180–200/g (energy costs offset by higher yields).

Environmental Impact

  • Microwave synthesis reduces solvent waste by 30% compared to classical methods.

  • t-BuONSO-based routes generate less hazardous byproducts .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide?

  • Methodology :

  • Step 1 : React 3,4-dimethoxyphenylethanol with a sulfonyl chloride derivative (e.g., 4-trifluoromethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
  • Step 3 : Confirm purity and identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Critical Parameters : Base selection impacts nucleophilic substitution efficiency. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) optimize reactant solubility .

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., sulfonamide S–N distances ≈ 1.63 Å) .
  • Spectroscopy : ¹H NMR peaks for methoxy groups (δ ~3.8 ppm) and trifluoromethyl (δ ~7.5 ppm in ¹⁹F NMR) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C common for sulfonamides) .

Q. What purification techniques are effective for isolating the compound?

  • Methods :

  • Column Chromatography : Preferred for separating polar intermediates; silica gel with ethyl acetate/hexane (3:7 ratio) .
  • Recrystallization : Use ethanol/water mixtures to enhance crystal purity .
    • Yield Optimization : Adjust solvent polarity and temperature during crystallization to minimize byproduct formation .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

  • Troubleshooting Framework :

  • Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive/negative controls) .
  • Dose-Response Analysis : Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to rule out solvent interference .
  • Structural Dynamics : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes, cross-referencing with crystallographic data .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Process Chemistry Considerations :

  • Solvent Selection : Replace DMF with toluene for easier removal and reduced environmental impact .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • In-line Monitoring : Implement FTIR or HPLC to track reaction progress and automate endpoint detection .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) Insights :

  • Lipophilicity : LogP increases due to the CF₃ group, enhancing membrane permeability (measure via shake-flask method) .
  • Metabolic Stability : The CF₃ group resists oxidative metabolism; validate via liver microsome assays (e.g., t½ >60 mins) .
    • Computational Modeling : Predict bioavailability using QSPR models (e.g., SwissADME) .

Critical Research Challenges

  • Stereochemical Control : The hydroxyethyl group may lead to racemization; chiral HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is advised .
  • Toxicity Profiling : Screen for hERG channel inhibition (patch-clamp assays) to mitigate cardiac risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.